Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate
Description
Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate is a malonate derivative featuring a benzoxazole substituent. The benzoxazole moiety, a fused aromatic heterocycle containing nitrogen and oxygen, imparts distinct electronic and steric properties to the compound. Malonates, such as this, are versatile intermediates in organic synthesis, particularly in Knoevenagel condensations and cycloadditions, due to their active methylene groups .
Properties
IUPAC Name |
diethyl 2-[(1,3-benzoxazol-5-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-20-14(18)11(15(19)21-4-2)8-16-10-5-6-13-12(7-10)17-9-22-13/h5-9,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASAEFZXSTBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OC=N2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188997 | |
| Record name | 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177492-53-4 | |
| Record name | 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177492-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate typically involves the condensation of diethyl malonate with 5-amino-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the methylene bridge between the benzoxazole ring and the malonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the malonate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate serves as a building block for constructing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows for the development of diverse derivatives .
Biology
Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological macromolecules, which could lead to the identification of new therapeutic agents. The benzoxazole moiety is particularly noted for its potential to inhibit specific enzymes or receptors involved in disease pathways .
Medicine
The unique structure of this compound positions it as a candidate for drug development. Its reactivity and biological activity warrant investigation into its efficacy as a drug candidate against various diseases .
Industry
In industrial applications, this compound is utilized in the development of functional materials , including polymers and coatings. Its properties make it suitable for creating materials with specific functionalities that can be tailored for various applications .
Case Studies
- Anticancer Activity : A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibitory effects on cell proliferation. The mechanism was linked to the compound's ability to interact with specific cellular pathways involved in cancer progression .
- Antimicrobial Properties : Research focused on the antimicrobial potential of this compound revealed promising activity against several bacterial strains. The study emphasized the importance of further exploring its mechanism of action to optimize its use as an antimicrobial agent .
Mechanism of Action
The mechanism by which Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Malonate Derivatives
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities between the target compound and analogous malonate derivatives:
Key Observations :
- Electronic Effects : The benzoxazole group (target compound) is less electron-withdrawing than pyridine or nitro-substituted derivatives , which may influence reactivity in nucleophilic additions.
- Steric Effects : Bulky substituents like diphenylpropadienylidene or trifluoromethylphenyl reduce reaction rates in sterically sensitive processes (e.g., catalytic couplings).
Key Observations :
- Ionic liquids (e.g., [bmIm]OH) enable room-temperature synthesis of aliphatic/aromatic malonates, including benzoxazole derivatives, with high efficiency .
- Palladium/copper catalysis (e.g., –12) is critical for arylations but requires stringent conditions (e.g., Cs₂CO₃, CuI) .
Reactivity and Functionalization
- Cycloadditions : The benzoxazole-containing malonate may participate in dipolar cycloadditions, similar to pyridine-substituted analogs, but with altered regioselectivity due to weaker electron withdrawal .
- Catalytic Couplings : Bulky substituents (e.g., diphenylpropadienylidene) hinder palladium-catalyzed couplings compared to smaller groups like pyridine .
- Radical Reactions : Malonates with electron-deficient substituents (e.g., nitro groups) show higher reactivity in Mn(III)-mediated radical additions .
Biological Activity
Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate (CAS No. 177492-53-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological properties, and relevant research findings.
This compound is synthesized through the condensation of diethyl malonate with 5-amino-1,3-benzoxazole. The reaction typically requires a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the methylene bridge between the benzoxazole ring and the malonate ester. The molecular formula for this compound is with a molecular weight of 304.3 g/mol .
Antimicrobial Properties
Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study reported that certain benzoxazole derivatives showed selective antibacterial effects against Gram-positive bacteria while demonstrating limited activity against Gram-negative strains .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis (Gram-positive) | 25 µg/mL |
| Compound 2 | Escherichia coli (Gram-negative) | >100 µg/mL |
| Compound 3 | Pichia pastoris (Yeast) | 50 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Mannich bases, similar to this compound, have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) . The mechanism involves interactions with specific molecular targets that may inhibit cell proliferation and induce apoptosis.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The biological activity of this compound is hypothesized to involve its interaction with enzymes or receptors within cancer cells or microbial pathogens. The benzoxazole moiety may facilitate binding to specific targets, leading to inhibition of critical pathways involved in cell growth and survival.
Case Studies and Research Findings
Several studies highlight the potential of benzoxazole derivatives in medicinal chemistry:
- Anticancer Studies : A review indicated that Mannich bases related to benzoxazole exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
- Antimicrobial Screening : A comprehensive screening of various benzoxazole derivatives demonstrated selective antibacterial activity against specific strains, suggesting that structural modifications can enhance efficacy .
- Structure-Activity Relationship : Investigations into the structure-activity relationship revealed that electron-donating substituents on the phenyl ring significantly increased the antimicrobial activity of certain compounds .
Q & A
Q. What are the standard synthetic routes for preparing diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions involving ethoxymethylene malonate diethyl ester (EMME) and aromatic amines. For example, heating EMME with substituted anilines (e.g., 1,3-benzoxazol-5-amine) at 120°C for 2 hours under solvent-free conditions yields the product after purification with n-hexane . Key optimization parameters include:
- Temperature : Prolonged heating above 100°C ensures complete enamine formation.
- Purification : Washing with non-polar solvents (e.g., hexane) removes unreacted starting materials.
- Stoichiometry : A 1:1 molar ratio of amine to EMME minimizes side products.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the presence of the benzoxazole ring, malonate ester groups, and the methylene linkage.
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to the malonate backbone .
- Elemental Analysis : Matches experimental C, H, N percentages with theoretical values to verify purity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:
- Unit Cell Parameters : Monoclinic systems (e.g., ) with ) confirm molecular packing .
- Hydrogen Bonding : Intermolecular interactions between the benzoxazole N-H and malonate carbonyl groups stabilize the crystal lattice .
- Disorder Refinement : Partial occupancy modeling resolves disordered hydrogen atoms in dynamic regions .
Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions (e.g., Gould-Jacobs cyclization)?
The malonate ester’s α-methylene group acts as a nucleophile, attacking electrophilic centers in heterocyclic systems. Key steps include:
- Enamine Formation : Condensation of the benzoxazole amine with EMME generates a conjugated enamine intermediate .
- Cyclization : Acid- or base-catalyzed intramolecular attack forms fused heterocycles (e.g., quinolones).
- Electronic Effects : Electron-withdrawing groups on the benzoxazole ring enhance electrophilicity at the reaction site .
Q. How can researchers address contradictions in reaction yields or spectroscopic data during synthesis?
- Yield Variability : Trace moisture or incomplete heating may reduce yields. Use anhydrous conditions and monitor reaction progress via TLC .
- Spectral Artifacts : Impurities from side reactions (e.g., hydrolysis of malonate esters) can skew NMR signals. Repurify via column chromatography (silica gel, ethyl acetate/hexane) .
- Crystallization Issues : Recrystallization from ethanol/water mixtures improves crystal quality for X-ray studies .
Applications in Pharmaceutical Research
Q. How is this compound utilized as an intermediate in synthesizing quinolone antibiotics?
The malonate scaffold undergoes Gould-Jacobs cyclization with fluorinated anilines to form 4-quinolone-3-carboxylic acid derivatives, key precursors for antibiotics like ciprofloxacin. Critical steps include:
Q. What strategies improve regioselectivity in alkylation or arylation reactions involving this compound?
- Base Selection : Strong bases (e.g., NaH) deprotonate the α-methylene group selectively, favoring alkylation over ester hydrolysis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the enolate intermediate, enhancing reaction rates .
- Electrophile Design : Bulky alkyl halides or electron-deficient aryl halides minimize steric clashes and side reactions .
Methodological Considerations
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or spectroscopic properties?
Q. What safety protocols are critical when handling this compound in the laboratory?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
